![molecular formula C13H14F3NO4 B1435133 4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid CAS No. 1326229-55-3](/img/structure/B1435133.png)
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid
Overview
Description
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C13H16F3NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzoic acid moiety substituted with a trifluoromethyl group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a variety of methods, including the use of trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.
Formation of the Benzoic Acid Moiety: The final step involves the formation of the benzoic acid moiety, which can be achieved through various methods such as Friedel-Crafts acylation or direct carboxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound is often used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of more complex molecules. The Boc-protecting group provides stability and prevents unwanted side reactions, while the trifluoromethyl group enhances the compound’s reactivity and biological activity.
Molecular Targets and Pathways
The molecular targets and pathways involved vary depending on the specific application. For example, in the synthesis of enzyme inhibitors, the compound may target specific active sites on the enzyme, while in receptor agonists/antagonists, it may interact with specific receptor sites to modulate their activity.
Comparison with Similar Compounds
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-[(Tert-butoxycarbonyl)amino]benzoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
2-(Trifluoromethyl)benzoic acid: Lacks the Boc-protecting group, making it less stable and more prone to side reactions.
4-Aminobenzoic acid: Lacks both the Boc-protecting group and the trifluoromethyl group, resulting in significantly different chemical properties and applications.
The uniqueness of this compound lies in its combination of the Boc-protecting group and the trifluoromethyl group, which provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-7-4-5-8(10(18)19)9(6-7)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMDQMINCBZAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
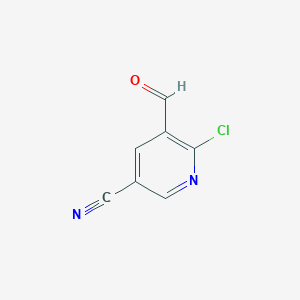
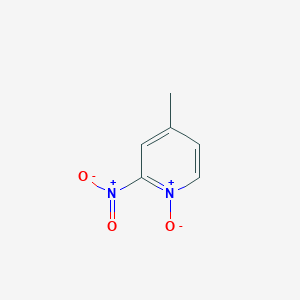
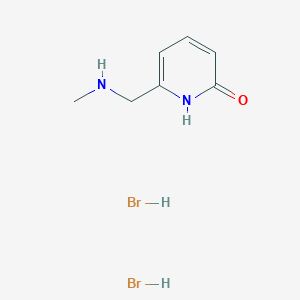

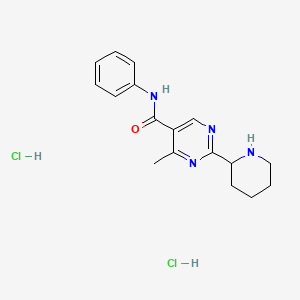
![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)
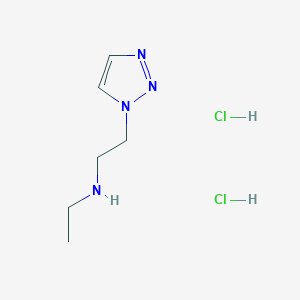
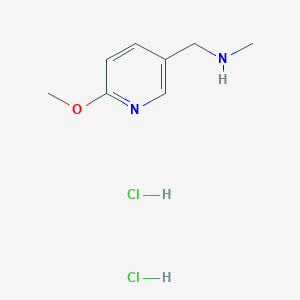
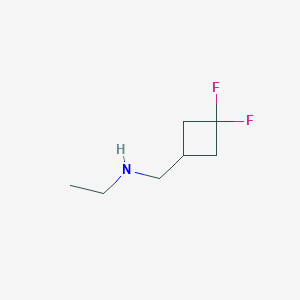
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435067.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)
![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)
